3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide
Description
3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a heterocyclic compound featuring a fused triazolo-thiazine core. This six-membered thiazine ring is annulated with a 1,2,4-triazole moiety, creating a bicyclic system.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-7(2)6-8(15)11-9-12-13-10-14(9)4-3-5-16-10/h7H,3-6H2,1-2H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPLMIZRYPJZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C2N1CCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities. These activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors).
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes the core of similar compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways due to their diverse pharmacological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds, which in turn impact their bioavailability.
Biological Activity
3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a compound belonging to the triazole-thiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₉H₁₂N₄S
- Molecular Weight : 212.28 g/mol
- CAS Number : 946351-36-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress and modulation of cell cycle regulators.
Anticancer Activity
A study focusing on triazolothiadiazine derivatives demonstrated that compounds within this class exhibit significant anticancer properties. Specifically:
- Cell Line Studies : The compound was evaluated against several human liver cancer cell lines (e.g., HepG2). Results indicated that it induces G2/M phase cell cycle arrest and apoptosis via activation of the JNK signaling pathway, which is crucial for mediating oxidative stress responses .
- In Vivo Studies : In animal models (nude mice), treatment with similar derivatives resulted in reduced tumor volumes and extended disease-free survival times. This suggests potential for therapeutic application in hepatocellular carcinoma (HCC) treatment .
Anti-inflammatory Properties
Triazole-thiazine derivatives have also shown promise as anti-inflammatory agents. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This activity is particularly relevant in chronic inflammatory conditions where such compounds can mitigate tissue damage and promote healing.
Case Studies
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Effective against liver cancer cells.
- Anti-inflammatory Effects : Potential to reduce inflammation markers.
- Mechanisms of Action : Involves oxidative stress pathways and cell cycle regulation.
Comparison with Similar Compounds
4-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
- Structure : Differs by having a 4-methoxybenzamide group instead of 3-methylbutanamide.
- Molecular Formula : C₁₃H₁₄N₄O₂S (MW: 290.34) vs. C₁₁H₁₆N₄OS (estimated MW: 268.34 for the target compound).
3-Butyl-6-(5-Methyl-3-Isoxazolyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole
- Structure : Features a triazolo-thiadiazole core (five-membered thiadiazole) instead of triazolo-thiazine (six-membered thiazine).
- Molecular Formula : C₁₁H₁₃N₅OS (MW: 263.32).
- Key Difference : The thiadiazole ring lacks a sulfur atom in the six-membered system, reducing conformational flexibility compared to thiazine. The isoxazolyl substituent may confer distinct bioactivity, such as kinase inhibition .
Comparison with Other Methods
- Triazolo-Thiadiazepines: Use phenacyl bromides or propargyl bromide with 4-amino-triazole-3-thiol, achieving yields up to 70% under optimized conditions .
- Low-Yield Analog : Compound 9g () was synthesized in 5% yield, emphasizing challenges in steric hindrance or reaction kinetics for bulky substituents .
Physicochemical Properties
- Thiadiazole-based compounds (e.g., ) exhibit higher LogP values, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
